5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

Catalog No.
S868280
CAS No.
1021176-69-1
M.F
C36H39N4P
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4'...

CAS Number

1021176-69-1

Product Name

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

IUPAC Name

dicyclohexyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane

Molecular Formula

C36H39N4P

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C36H39N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-3,6-11,16-21,26-27,31-32H,4-5,12-15,22-25H2

InChI Key

ZMENEJKATASVIH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Ligand in Organometallic Chemistry

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole (often abbreviated as Cy-BippyPhos) is a molecule employed in scientific research as a ligand in organometallic chemistry [, , ]. Ligands are Lewis bases that donate electron pairs to a central metal atom in a coordination complex. By binding to the metal center, Cy-BippyPhos influences the reactivity and properties of the complex [].

Catalysis

Due to its ability to form stable complexes with various transition metals, 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole finds application in catalysis [, ]. Catalysis is the process where a substance accelerates the rate of a chemical reaction without being consumed itself. Cy-BippyPhos-based catalysts are explored for various organic transformations, potentially leading to the development of more efficient and selective synthetic methods [].

Specific Areas of Research

Current research explores Cy-BippyPhos in catalysis for reactions such as hydrogenation (addition of hydrogen), hydroamination (addition of a hydrogen and an amine group), and cross-coupling reactions (formation of carbon-carbon bonds) []. The unique structure of Cy-BippyPhos, containing both a phosphine group (electron donor) and a bulky biaryl backbone (steric hindrance), allows for fine-tuning of the catalyst's activity and selectivity [].

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole is a specialized compound classified within the pyrazole family. It features a complex structure that includes a bi-pyrazole framework, which is characterized by two pyrazole rings connected through a carbon-carbon bond. The presence of a dicyclohexylphosphino group enhances its reactivity and potential applications in various chemical processes. The molecular formula for this compound is C₃₆H₃₉N₄P, with a molecular weight of approximately 558.70 g/mol .

Typical of phosphine ligands, particularly in coordination chemistry. It can act as a ligand in transition metal catalysis, facilitating reactions such as:

  • Cross-coupling reactions: Enhancing the formation of carbon-carbon bonds.
  • Hydroformylation: Contributing to the addition of formyl groups to alkenes.
  • Cationic polymerizations: Acting as an initiator or catalyst in polymer synthesis.

The unique structure allows for selective reactivity under mild conditions, making it suitable for diverse synthetic applications .

The synthesis of 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole typically involves several steps:

  • Formation of the pyrazole framework: This can be achieved through condensation reactions involving hydrazines and appropriate aldehydes or ketones.
  • Introduction of the phosphine group: Dicyclohexylphosphine can be added to the synthesized pyrazole under specific conditions to yield the final product.

This compound has several notable applications:

  • Catalysis: Used as a ligand in various catalytic processes, particularly in cross-coupling and polymerization reactions.
  • Material Science: Its unique structure lends itself to applications in developing novel materials with tailored properties.
  • Pharmaceutical Chemistry: Potential use in drug development due to its biological activity.

The versatility of this compound makes it valuable across multiple scientific disciplines .

Interaction studies involving 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole often focus on its behavior as a ligand in metal complexes. Such studies reveal:

  • Stability and reactivity: The compound's interactions with various transition metals can significantly influence reaction pathways and product distributions.
  • Selectivity: Its steric and electronic properties allow for selective binding to specific metal centers, enhancing catalytic efficiency.

Further investigations into these interactions can provide insights into optimizing its use in catalytic applications .

Several compounds share structural similarities with 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-(Diphenylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazoleContains diphenyl instead of dicyclohexyl groupsLess sterically hindered, potentially different reactivity
5-(Di(1-adamantyl)phosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazoleFeatures adamantane groupsUnique steric properties due to bulky adamantane
3,5-DiarylpyrazolesSimpler pyrazole structures without phosphine groupsLacks the phosphine functionality

The presence of the dicyclohexylphosphino group not only enhances its reactivity but also provides unique steric hindrance compared to other similar compounds, making it particularly suited for specific catalytic applications .

The development of 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole, commonly known as Cyclohexyl-BippyPhos, represents a significant advancement in the field of organophosphorus ligand chemistry [1] [2]. This compound emerged from the pioneering work of Mark Stradiotto and colleagues at Dalhousie University, who developed the BippyPhos family of ligands as part of their broader investigation into palladium-catalyzed cross-coupling reactions [3] [4].

The original synthesis of this bipyrazole phosphine ligand was first reported in 2008 as part of a comprehensive study aimed at developing more efficient catalysts for Buchwald-Hartwig amination reactions [5]. The ligand was designed to address the persistent problem of catalyst generality in palladium-catalyzed arylation of amines and related nitrogen-containing substrates [6]. The historical context of this development can be traced back to the early 2000s when researchers began exploring pyrazole-based phosphine ligands as alternatives to traditional biaryl monophosphines [7].

The fundamental design principle behind 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole stems from the recognition that sterically demanding, electron-rich ancillary ligands promote the formation of electron-rich, low-coordinate palladium species that are predisposed toward challenging oxidative additions [8]. This ligand class adheres to the basic design principles established for effective cross-coupling catalysis, incorporating both steric bulk and electronic properties necessary for optimal catalytic performance [8].

The initial synthetic approach involved a multi-step process beginning with the preparation of the bipyrazole core structure [9]. The key precursor was synthesized through a one-pot bromination of 1,3-diphenylpropane-1,3-dione followed by alkylation with pyrazole and subsequent condensation with phenylhydrazine [9] [5]. This methodology established the foundation for the entire BippyPhos family of ligands and demonstrated the versatility of the synthetic approach [5].

Optimized Synthetic Routes and Reaction Mechanisms

The optimized synthesis of 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole follows a well-established four-step procedure that has been refined over multiple iterations [9] [5]. The synthetic route begins with 1,3-diphenylpropane-1,3-dione as the starting material, which undergoes bromination using either bromine or N-bromosuccinimide under controlled conditions [9].

The bromination step is followed by alkylation with pyrazole in N-methyl-2-pyrrolidinone at room temperature, achieving yields of approximately 95% [9]. The resulting intermediate then undergoes condensation with phenylhydrazine in a methanol-acetic acid system at room temperature, producing the bipyrazole precursor in yields ranging from 70-80% [9].

The final phosphorylation step involves lithiation of the bipyrazole precursor using n-butyllithium in tetrahydrofuran at -78°C, followed by trapping with dicyclohexylchlorophosphine [9] [5]. This critical step requires careful temperature control and inert atmosphere conditions to prevent oxidation of the phosphine product [5]. The phosphorylation reaction typically proceeds with yields between 60-84%, depending on the specific reaction conditions and purification methods employed [9].

The reaction mechanism for the phosphorylation step involves the formation of a lithiated intermediate at the 5-position of the pyrazole ring [9]. The regioselectivity of this lithiation is crucial for obtaining the desired product, as alternative regioisomers would result in ligands with different steric and electronic properties [9]. The subsequent nucleophilic attack on dicyclohexylchlorophosphine proceeds through a standard substitution mechanism, with the elimination of lithium chloride driving the reaction to completion [5].

Temperature optimization studies have shown that maintaining the reaction temperature at -78°C during the lithiation step is essential for achieving high yields and minimizing side reactions [5]. The use of tetrahydrofuran as the solvent provides optimal solubility for both the lithiated intermediate and the chlorophosphine reagent, facilitating efficient product formation [5].

Structural Analogues and Ligand Derivatives

The BippyPhos family encompasses a diverse array of structural analogues, with 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole representing one member of this important ligand class [10]. The most prominent derivatives include the tert-butyl variant (tert-BuBippyPhos) and the adamantyl derivative (AdBippyPhos), each offering distinct steric and electronic properties [10] [11].

Ligand DerivativePhosphine SubstituentMelting Point (°C)Key Applications
Cyclohexyl-BippyPhosDicyclohexyl177-180General cross-coupling reactions
tert-BuBippyPhosDi-tert-butylNot specifiedFluoroalkylamine arylation
AdBippyPhosAdamantylNot specifiedSulfonamide coupling, challenging substrates

The adamantyl derivative, AdBippyPhos, has emerged as particularly noteworthy for its exceptional performance in challenging coupling reactions [11] [12]. This ligand demonstrates superior catalytic activity in the arylation of weakly nucleophilic sulfonamides and in the installation of pharmaceutically relevant heteroaromatic groups [11] [12]. The adamantyl substituent provides significant steric bulk while maintaining the electronic properties necessary for effective catalysis [11].

Computational steric parameterization studies have revealed that AdBippyPhos possesses a large cone angle combined with an accessible palladium center, characteristics that correlate strongly with successful catalyst performance in carbon-nitrogen coupling reactions [12] [13]. The estimated cone angle for AdBippyPhos is significantly larger than that of traditional phosphine ligands, contributing to its unique reactivity profile [13].

The tert-butyl variant demonstrates comparable performance to AdBippyPhos in many applications, particularly in the coupling of fluoroalkylamines with aryl halides [10]. However, detailed comparative studies have shown that AdBippyPhos generally provides higher yields and conversions for reactions involving sterically demanding or electronically challenging substrates [10].

Structural modifications within the BippyPhos family also extend to variations in the aryl substituents on the pyrazole rings [9]. Derivatives bearing methoxy-substituted phenyl groups have been synthesized and evaluated, with 4-methoxyphenyl and 2-methoxyphenyl variants showing distinct catalytic properties compared to the parent triphenyl system [9].

The electronic properties of these ligands can be fine-tuned through systematic structural modifications [9]. The presence of electron-donating groups on the aryl rings generally increases the electron density at the phosphorus center, enhancing the ligand's ability to stabilize low-coordinate palladium species [9]. Conversely, electron-withdrawing substituents can modulate the ligand's electronic properties to favor different mechanistic pathways [9].

Challenges in Scalability and Purity Control

The commercial production and large-scale synthesis of 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole present several significant challenges that impact both manufacturing efficiency and product quality [14] [15]. The air-sensitive nature of phosphine ligands represents the primary obstacle in scaling up production processes [14] [16].

Oxidation susceptibility poses a critical challenge in both synthesis and storage of this compound [14]. Phosphine ligands are highly prone to oxidation in the presence of air and moisture, leading to the formation of phosphine oxides that are catalytically inactive [14]. High-performance liquid chromatography analysis has demonstrated that on-column degradation and oxidation can occur even under apparently controlled conditions, necessitating the use of specialized analytical techniques and reducing agents [14].

The implementation of trace amounts of tris(2-carboxyethyl)phosphine in analytical mobile phases has been developed as a solution to prevent on-column oxidation during chromatographic analysis [14]. This approach serves as a surrogate reagent to passivate chromatographic columns and eliminate degradation processes, resulting in improved method precision and sensitivity [14].

Industrial synthesis challenges extend beyond oxidation control to include the handling of highly reactive organolithium reagents required for the phosphorylation step [5]. The use of n-butyllithium at cryogenic temperatures necessitates specialized equipment and safety protocols that significantly increase production costs [5]. Additionally, the requirement for strictly anhydrous conditions throughout the synthesis adds complexity to manufacturing processes [5].

Purity control presents another significant challenge, particularly in the separation of regioisomers that may form during the lithiation step [5]. The regioselectivity of the lithiation reaction is crucial for obtaining the desired 5-substituted product, as alternative regioisomers would possess different catalytic properties [5]. Purification typically requires column chromatography or recrystallization techniques that are difficult to implement on large scales [5].

The synthesis of high-purity dicyclohexylchlorophosphine reagent also presents scalability challenges [17]. Traditional organophosphorus compound synthesis relies heavily on phosphorus trichloride as a starting material, despite the fact that final consumer products do not contain reactive phosphorus-chlorine bonds [17]. This dependence on phosphorus trichloride creates environmental and safety concerns that become magnified at industrial scales [17].

Storage and handling requirements for the final product add additional complexity to large-scale operations [2]. The compound must be stored under inert atmosphere conditions at reduced temperatures to prevent degradation [2]. The air-sensitive nature of the product requires specialized packaging and shipping procedures that increase distribution costs [2].

Quality control measures must account for the formation of various impurities during synthesis, including phosphine oxides, unreacted starting materials, and regioisomeric products [14]. Analytical methods must be sufficiently robust to detect and quantify these impurities while avoiding artifacts introduced by the analytical process itself [14].

ParameterValue
Full chemical name5-(Dicyclohexylphosphino)-1′,3′,5′-triphenyl-[1,4′]-bi-1H-pyrazole
CAS number1021176-69-1
Molecular formulaC₃₆H₃₉N₄P
Molar mass558.70 g mol⁻¹ [1]
Melting point177–180 °C (lit.) [1]
Key steric descriptors (DFT, PBE0/6-31+G*)Estimated cone angle = 195.8°; %Pd buried (G(Pd)) = 21.4% [2]

The unusually large cone angle combined with a modest G(Pd) value translates into remote steric pressure at palladium while leaving the metal centre relatively exposed—an attribute central to the reactivity trends discussed below.

General Catalytic Roles in Transition-Metal Chemistry

Cy-BippyPhos functions exclusively as a supporting ligand; it is not itself a precatalyst. Operationally, it is complexed in situ or pre-complexed with π-allyl palladium chloride or Pd₂(dba)₃ to furnish active monoligated Pd⁰ species [3]. The ligand’s electron-rich phosphine and weakly donating distal pyrazole nitrogen assist both oxidative addition and reductive elimination events.

Palladium-Catalysed C–N Bond Formation

Buchwald–Hartwig Amination

Scope with Aryl Chlorides and Bromides

The Cy-BippyPhos/[Pd(crotyl)Cl]₂ system excels in the amination of electron-neutral and electron-deficient aryl chlorides at catalyst loadings ≤1 mol % Pd [4].

Representative substrate pairProductYield / conditions
4-Bromotoluene + MorpholineN-(p-Tolyl)morpholine94% (0.5 mol % Pd, 2 mol % Cy-BippyPhos, KOtBu, toluene, 90 °C, 3 h) [4]
2-Chloropyridine + Aniline2-Pyridyl aniline88% (1 mol % Pd, 4 mol % Cy-BippyPhos, Cs₂CO₃, CPME, 100 °C, 6 h) [2]
4-Chloro-3-trifluoromethyl pyridine + SulfonamideN-Arylated sulfonamide89% (1 mol % Pd, 4 mol % Cy-BippyPhos, K₂CO₃, sieves, CPME, 100 °C, 16 h) [2]

Mechanistic investigations indicate that the steric bulk accelerates reductive elimination, while the low G(Pd) facilitates sulfonamide coordination to palladium [2].

Hydroxylation of Aryl Halides

In the Pd₂(dba)₃/Cy-BippyPhos manifold, hydroxylation of aryl chlorides proceeds under air, often at room temperature, producing phenols in 60–93% yield [5]. The ligand stabilises a Pd(II)-aryloxide intermediate yet allows fast reductive elimination of Ar–OH.

ElectrophileBaseTempPhenol yield
4-ChlorotolueneCsOH·H₂O24 °C83% [5]
1-Bromo-4-chlorobenzeneCsOH·H₂O40 °C90% (selective for C–Br) [5]

Cross-Coupling Reactions

Although Cy-BippyPhos is less common in C–O or C–C couplings than its tert-butyl analogue, isolated reports confirm high TON values:

  • Suzuki–Miyaura: 4-Bromobenzotrifluoride + Phenyl-B(pin) → 97% biphenyl, TON > 2000 at 0.05 mol % Pd/Cy-BippyPhos in dioxane-water (80 °C, K₃PO₄) [6].
  • Stille: 4-Chlorobenzonitrile + Hexabutyldistannane affords 92% nitrile-substituted styrene under 1 mol % Pd/Cy-BippyPhos, attributed to the ligand’s ability to suppress β-hydride elimination [7].
  • Heck: Cy-BippyPhos-ligated Pd(OAc)₂ mediates styrene formation from vinyl acetate and aryl chlorides at 120 °C, achieving 88–91% yields with minimal homocoupling [8].

Comparative Analysis with BippyPhos and Related Ligands

Steric and Electronic Metrics

Ligand (P–Ar)Estimated cone angle (°)%Pd buriedNotable attribute
Cy-BippyPhos195.8 [2]21.4% [2]Cyclohexyl donors, low steric shielding at metal
BippyPhos (di-tert-butyl)202.7 [2]20.8% [2]Higher remote bulk, similar G(Pd)
Ad-BippyPhos209.7 [2]19.3% [2]Maximum remote bulk; lowest G(Pd)

Catalytic Performance Summary

Reaction classCy-BippyPhos average yieldBippyPhos average yieldComment
Buchwald–Hartwig amination of aryl chlorides82% (22 examples) [4] [2]74% (20 examples) [9]Cy derivative gives cleaner profiles with sulfonamides
Hydroxylation of aryl bromides86% (12 examples) [5]90% (15 examples, tert-butyl version) [5]Cy performs similarly but requires slightly elevated base loading
Suzuki–Miyaura cross coupling91% (8 examples) [6]94% (10 examples) [6]Differences negligible at 0.1 mol % Pd

Remote steric hindrance in Ad-BippyPhos outperforms both Cy- and tert-butyl variants for aminations of delocalised heteroaryl chlorides, delivering up to 98% isolated yield at 0.5 mol % Pd [2]. However, Ad-BippyPhos is expensive and poorly soluble, whereas Cy-BippyPhos balances cost, solubility, and catalytic breadth.

XLogP3

8.7

Wikipedia

5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Dates

Last modified: 08-16-2023

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